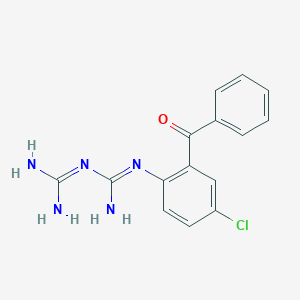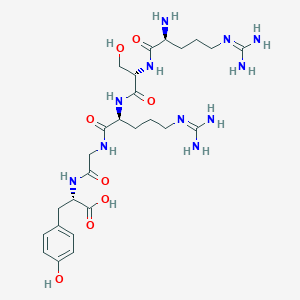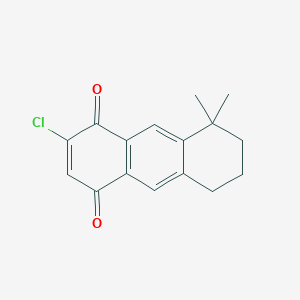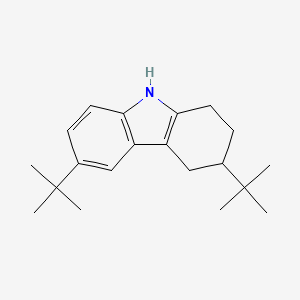
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine is a chemical compound with a complex structure that includes a benzoyl group, a chlorophenyl group, and a diaminomethylidene guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine typically involves multiple steps, starting with the preparation of the benzoyl and chlorophenyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
- Step 1: Preparation of Benzoyl Intermediate:
- Reagents: Benzoyl chloride, anhydrous aluminum chloride
- Conditions: Anhydrous conditions, low temperature
- Reaction: Benzoylation of the starting material to form the benzoyl intermediate
- Step 2: Preparation of Chlorophenyl Intermediate:
- Reagents: Chlorobenzene, anhydrous aluminum chloride
- Conditions: Anhydrous conditions, low temperature
- Reaction: Chlorination of the benzene ring to form the chlorophenyl intermediate
- Step 3: Coupling Reaction:
- Reagents: Benzoyl intermediate, chlorophenyl intermediate, guanidine
- Conditions: Anhydrous conditions, moderate temperature
- Reaction: Coupling of the intermediates with guanidine to form the final product
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes described above. This requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine undergoes various types of chemical reactions, including:
- Oxidation Reactions:
- Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Conditions: Aqueous or organic solvents, moderate temperature
- Products: Oxidized derivatives of the compound
- Reduction Reactions:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Anhydrous conditions, low temperature
- Products: Reduced derivatives of the compound
- Substitution Reactions:
- Reagents: Nucleophiles such as amines or thiols
- Conditions: Organic solvents, moderate temperature
- Products: Substituted derivatives of the compound
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired products are obtained.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine has a wide range of scientific research applications, including:
- Chemistry:
- Used as a reagent in organic synthesis
- Studied for its unique chemical properties and reactivity
- Biology:
- Investigated for its potential biological activity
- Used in studies of enzyme inhibition and protein interactions
- Medicine:
- Explored for its potential therapeutic applications
- Studied for its effects on cellular pathways and molecular targets
- Industry:
- Used in the production of specialty chemicals
- Investigated for its potential use in materials science and nanotechnology
Wirkmechanismus
The mechanism of action of 2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(2-Benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine can be compared with other similar compounds, such as:
- N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
- N-(2-Benzoyl-4-chlorophenyl)-N-methylnitrosamine
- 2
-Benzoyl-2,4-dichloroacetanilide
These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
612036-81-4 |
|---|---|
Molekularformel |
C15H14ClN5O |
Molekulargewicht |
315.76 g/mol |
IUPAC-Name |
2-(2-benzoyl-4-chlorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C15H14ClN5O/c16-10-6-7-12(20-15(19)21-14(17)18)11(8-10)13(22)9-4-2-1-3-5-9/h1-8H,(H6,17,18,19,20,21) |
InChI-Schlüssel |
HAJLUVJLYDPZOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimidine, 2,4-dichloro-5-[4-(methylthio)phenyl]-6-phenyl-](/img/structure/B12598756.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclobutyl-3-methyl-](/img/structure/B12598770.png)

![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[2-(1-methylpiperidin-4-yl)ethoxy]quinoline-3-carbonitrile](/img/structure/B12598785.png)

![2-Hydroxy-5-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598799.png)

propanedinitrile](/img/structure/B12598815.png)
![2-Hydroxy-4-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598832.png)


![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
![3-Thiopheneacetamide,4-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-2-(4-propoxyphenyl)-](/img/structure/B12598862.png)
